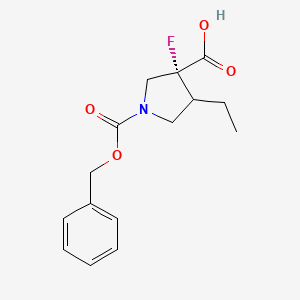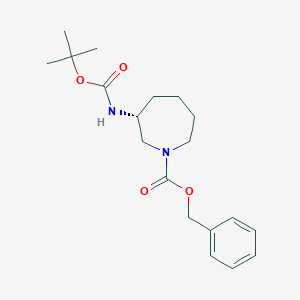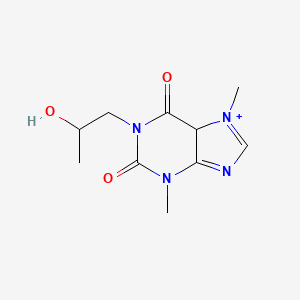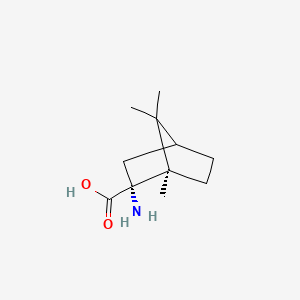
Ethyl 5-iodo-2-(trifluoromethyl)phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-iodo-2-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C11H10F3IO2 It is characterized by the presence of an ethyl ester group, an iodine atom, and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodo-2-(trifluoromethyl)phenylacetate typically involves the iodination of a precursor compound followed by esterification. One common method is the iodination of 2-(trifluoromethyl)phenylacetic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position. The resulting iodinated intermediate is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors and automated synthesis systems, may be employed to optimize the production process and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-iodo-2-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding ethyl 2-(trifluoromethyl)phenylacetate.
Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), are used in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products include ethyl 5-amino-2-(trifluoromethyl)phenylacetate, ethyl 5-thio-2-(trifluoromethyl)phenylacetate, and ethyl 5-alkoxy-2-(trifluoromethyl)phenylacetate.
Reduction Reactions: The major product is ethyl 2-(trifluoromethyl)phenylacetate.
Oxidation Reactions: Products include ethyl 5-hydroxy-2-(trifluoromethyl)phenylacetate and ethyl 5-carbonyl-2-(trifluoromethyl)phenylacetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-iodo-2-(trifluoromethyl)phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and iodine substituents.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of ethyl 5-iodo-2-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with hydrophobic regions of target proteins. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-iodo-2-(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-(trifluoromethyl)phenylacetate: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and biological properties due to the differences in halogen size and electronegativity.
Ethyl 5-chloro-2-(trifluoromethyl)phenylacetate: Contains a chlorine atom instead of iodine. It is less reactive and has different biological activity compared to the iodine-containing compound.
Ethyl 5-fluoro-2-(trifluoromethyl)phenylacetate: Contains a fluorine atom instead of iodine. It has higher stability and different reactivity due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in the presence of both the iodine and trifluoromethyl groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Eigenschaften
Molekularformel |
C11H10F3IO2 |
|---|---|
Molekulargewicht |
358.09 g/mol |
IUPAC-Name |
ethyl 2-[5-iodo-2-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10F3IO2/c1-2-17-10(16)6-7-5-8(15)3-4-9(7)11(12,13)14/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
WGUAIRDUIROTPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C=CC(=C1)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)

![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
![ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)

![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)

![(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14799653.png)


